molecular formula C21H17BrN2O5 B11560627 4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11560627
M. Wt: 457.3 g/mol
InChI Key: YKEHVZBMEDTCCR-FSJBWODESA-N
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Description

4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate is a complex organic compound that features a brominated aromatic ring, a hydrazone linkage, and a furan carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Amino or thiol-substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate involves its interaction with molecular targets through its hydrazone linkage and aromatic rings. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . Additionally, the brominated aromatic ring can participate in halogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
  • 4-chloro-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
  • 4-bromo-2-[(E)-{2-[(3-ethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Uniqueness

The uniqueness of 4-bromo-2-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate lies in its specific substitution pattern and the presence of the furan-2-carboxylate ester. These structural features confer distinct electronic properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H17BrN2O5

Molecular Weight

457.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C21H17BrN2O5/c1-14-4-2-5-17(10-14)28-13-20(25)24-23-12-15-11-16(22)7-8-18(15)29-21(26)19-6-3-9-27-19/h2-12H,13H2,1H3,(H,24,25)/b23-12+

InChI Key

YKEHVZBMEDTCCR-FSJBWODESA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3

Origin of Product

United States

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